molecular formula C26H52 B13744797 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane CAS No. 23014-57-5

1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane

Cat. No.: B13744797
CAS No.: 23014-57-5
M. Wt: 364.7 g/mol
InChI Key: JNSFDAQIIASDIH-UHFFFAOYSA-N
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Description

1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane: is an organic compound with the molecular formula C26H52 . It is a cycloalkane with eight carbon atoms forming a ring, and each of these carbons is substituted with two methyl groups. This compound is known for its stability and unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane typically involves the cyclization of linear alkanes or the methylation of cyclooctadecane. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes where specific catalysts are used to enhance the yield and purity of the product. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under UV light or in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution can introduce halogen atoms into the molecule .

Scientific Research Applications

1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane exerts its effects is primarily through its structural stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the behavior of other compounds in a mixture. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to act as a stabilizing agent in various chemical and biological systems .

Comparison with Similar Compounds

    Cyclooctadecane: Similar in structure but lacks the methyl substitutions.

    1,1,4,4-Tetramethyl-cyclooctadecane: Has fewer methyl groups, leading to different chemical properties.

    1,1,4,4,10,10-Hexamethyl-cyclooctadecane: Intermediate in methyl substitution.

Uniqueness: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane is unique due to its high degree of methyl substitution, which imparts greater stability and distinct chemical properties compared to its less substituted counterparts .

Properties

CAS No.

23014-57-5

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

1,1,4,4,10,10,13,13-octamethylcyclooctadecane

InChI

InChI=1S/C26H52/c1-23(2)15-11-9-12-17-25(5,6)21-22-26(7,8)18-14-10-13-16-24(3,4)20-19-23/h9-22H2,1-8H3

InChI Key

JNSFDAQIIASDIH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC(CCC(CCCCCC(CC1)(C)C)(C)C)(C)C)C

Origin of Product

United States

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